molecular formula C13H16N2O2S B183161 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide CAS No. 309735-29-3

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No. B183161
M. Wt: 264.35 g/mol
InChI Key: XRMSASBXSGVRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets. For example, the anti-inflammatory activity of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the production of inflammatory cytokines. Similarly, the anti-cancer activity of this compound may be due to its ability to induce apoptosis in cancer cells by activating caspases.

Biochemical And Physiological Effects

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used for various applications. Additionally, the low toxicity profile of this compound makes it a safe candidate for further development. However, one of the limitations of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the development of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its cellular targets. Moreover, the development of new synthesis methods that can improve the solubility and bioavailability of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may expand its potential applications.

Synthesis Methods

The synthesis of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide involves the reaction of 2-aminobenzenethiol with epichlorohydrin in the presence of a base. The resulting product is then reacted with azepane to obtain 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.

Scientific Research Applications

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

CAS RN

309735-29-3

Product Name

3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C13H16N2O2S/c16-18(17)12-8-4-3-7-11(12)13(14-18)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

XRMSASBXSGVRLP-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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